N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. For instance, the use of catalysts such as BF3·Et2O in solvents like 1,4-dioxane at reflux can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline
- 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
- 4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline .
Uniqueness
What sets N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide apart is its unique structural features and the specific biological activities it exhibits.
Properties
Molecular Formula |
C26H26N2O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C26H26N2O3/c1-16(2)19-8-10-21(11-9-19)30-15-25(29)27-22-14-20(7-6-18(22)4)26-28-23-13-17(3)5-12-24(23)31-26/h5-14,16H,15H2,1-4H3,(H,27,29) |
InChI Key |
LDPJDYQPXOHBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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